molecular formula C8H14N2O3 B2843488 Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate CAS No. 2411178-32-8

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate

Cat. No.: B2843488
CAS No.: 2411178-32-8
M. Wt: 186.211
InChI Key: VFAHIMOZBKPMSG-UYBGKAFVSA-N
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Description

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is a specialized organic compound characterized by its unique structure, which includes a tert-butyl group, a carbamoyl group, and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate typically involves multiple steps, starting with the preparation of the aziridine ring. One common method is the cyclization of amino alcohols under acidic conditions. The tert-butyl group can be introduced through subsequent esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or metal catalysts (e.g., palladium) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be employed in the study of enzyme mechanisms and inhibition. Its structural features allow it to interact with specific biological targets, aiding in the development of new drugs and therapies.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for the synthesis of active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the development of advanced materials with improved performance.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (2S)-2-carbamoylaziridine-1-carboxylate: The enantiomer of the compound, differing only in the configuration of the chiral center.

  • Tert-butyl aziridine-1-carboxylate: A related compound lacking the carbamoyl group.

  • Tert-butyl carbamate: A simpler compound with a tert-butyl group and a carbamate group.

Uniqueness: Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11)/t5-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAHIMOZBKPMSG-UYBGKAFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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